molecular formula C19H14N2O B2779549 (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole CAS No. 2095128-11-1

(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No. B2779549
CAS RN: 2095128-11-1
M. Wt: 286.334
InChI Key: OYXOYKBPSDLDAZ-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole, commonly referred to as 2-QIDIO, is a heterocyclic compound with a wide range of applications in the field of organic chemistry. It is a versatile building block that can be used in the synthesis of various compounds, including pharmaceuticals, pesticides, and other compounds of interest.

Scientific Research Applications

2-QIDIO has a wide range of scientific research applications, including in the fields of organic synthesis, pharmaceuticals, and agrochemicals. For example, it has been used as a building block in the synthesis of various compounds, such as 1,2,3-triazoles, quinolines, and indoles. It has also been used in the synthesis of various pharmaceuticals and agrochemicals, including antibiotics, herbicides, and insecticides.

Mechanism of Action

The mechanism of action of 2-QIDIO is not yet fully understood. However, it is believed to involve a number of different steps, including the formation of an intermediate, the formation of a quinoline ring, and the formation of a 1,2-dihydro-3H-indeno[1,2-d]oxazole ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-QIDIO are not yet fully understood. However, it has been shown to have antifungal, antibacterial, and anti-inflammatory properties in vitro. Additionally, it has been shown to have an inhibitory effect on the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-QIDIO in lab experiments include its high yield, low cost, and easy availability. Additionally, it is a versatile building block that can be used in the synthesis of a variety of compounds. On the other hand, the limitations of using 2-QIDIO in lab experiments include its low solubility in water and its sensitivity to light and air.

Future Directions

Future research directions for 2-QIDIO include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of organic synthesis, pharmaceuticals, and agrochemicals. Additionally, further research is needed to develop improved synthesis methods and to assess the safety and efficacy of 2-QIDIO in various contexts.

Synthesis Methods

2-QIDIO can be synthesized in a variety of ways, including condensation reactions, cyclization reactions, and hydrogenation reactions. One of the most common synthesis methods is the condensation reaction of 2-amino-4-hydroxyquinoline and 1,2-dihydro-3H-indeno[1,2-d]oxazole. This reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at a temperature of 60-80°C. The reaction yields 2-QIDIO as the major product in high yields.

properties

IUPAC Name

(3aS,8bR)-2-quinolin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c1-3-7-14-13(6-1)11-17-18(14)21-19(22-17)16-10-9-12-5-2-4-8-15(12)20-16/h1-10,17-18H,11H2/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXOYKBPSDLDAZ-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

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